molecular formula C14H16ClN3O B10938998 N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-4-methylbenzamide

N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-4-methylbenzamide

Cat. No.: B10938998
M. Wt: 277.75 g/mol
InChI Key: HKUGCRLBROTZHM-UHFFFAOYSA-N
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Description

N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a pyrazole ring substituted with a chlorinated propyl group and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated pyrazole is alkylated with a propyl halide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated pyrazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of pyrazole amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, analgesic, and anticancer activities.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is used in the synthesis of novel materials with unique properties such as conductivity or fluorescence.

    Biological Research: The compound is used as a tool to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N1-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.

    Modulation of Receptors: The compound may bind to specific receptors, altering their activity and resulting in therapeutic effects.

    Interference with Cellular Processes: It can interfere with cellular processes such as cell division or apoptosis, making it useful in cancer research.

Comparison with Similar Compounds

N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE can be compared with other similar compounds such as:

    N~1~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE: Similar structure but with a bromine atom instead of chlorine, which may result in different biological activities.

    N~1~-[3-(4-IODO-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE: Contains an iodine atom, potentially leading to different reactivity and applications.

    N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE: Lacks the halogen atom, which may affect its chemical and biological properties.

The uniqueness of N1-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

N-[3-(4-chloropyrazol-1-yl)propyl]-4-methylbenzamide

InChI

InChI=1S/C14H16ClN3O/c1-11-3-5-12(6-4-11)14(19)16-7-2-8-18-10-13(15)9-17-18/h3-6,9-10H,2,7-8H2,1H3,(H,16,19)

InChI Key

HKUGCRLBROTZHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCN2C=C(C=N2)Cl

Origin of Product

United States

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